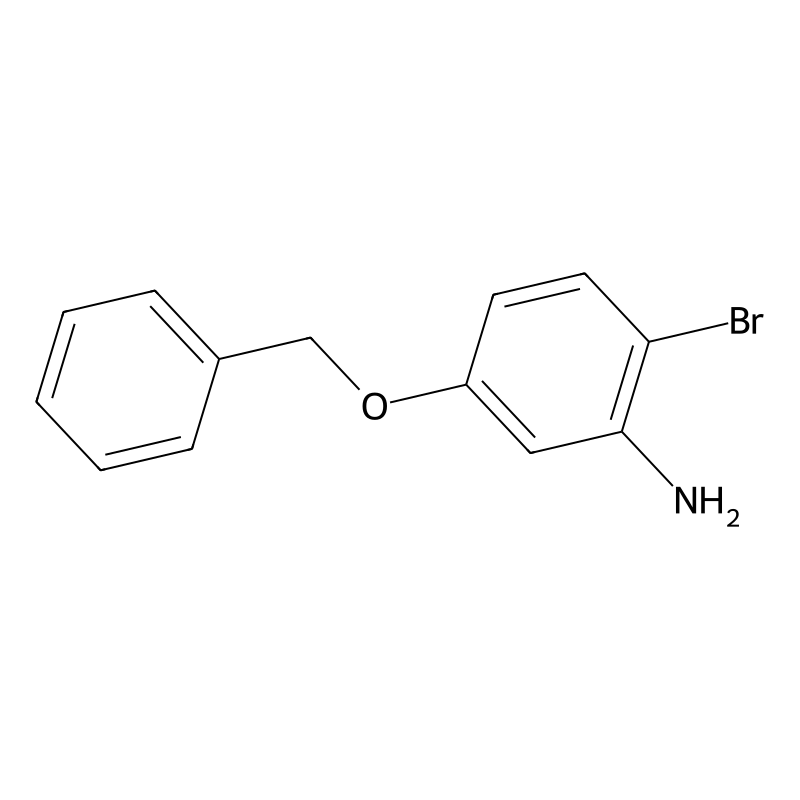

5-(Benzyloxy)-2-bromoaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

5-(Benzyloxy)-2-bromoaniline is an aromatic organic molecule with the chemical formula C₁₃H₁₂BrNO. Its synthesis has been reported in various scientific publications, often as an intermediate in the preparation of more complex molecules. For instance, one study describes its synthesis through the diazotization of 2-amino-5-benzyloxyphenol, followed by treatment with cuprous bromide [].

Potential Applications:

While the specific research applications of 5-(Benzyloxy)-2-bromoaniline itself are not extensively documented, its structural features suggest potential uses in several areas:

Intermediate in Organic Synthesis

The presence of a benzyloxy protecting group and a reactive bromo substituent makes 5-(Benzyloxy)-2-bromoaniline a potentially valuable intermediate for the synthesis of more complex organic molecules. The benzyloxy group can be selectively removed under appropriate conditions, allowing further functionalization at the 5-position of the aromatic ring. The bromo group can also participate in various substitution reactions, enabling the introduction of diverse functional groups [].

Safety and Handling:

As with any chemical compound, it is crucial to exercise caution when handling 5-(Benzyloxy)-2-bromoaniline. It is recommended to consult the relevant safety data sheet (SDS) before handling the compound and to adhere to appropriate laboratory safety practices [].

5-(Benzyloxy)-2-bromoaniline is an aromatic organic compound with the chemical formula C₁₃H₁₂BrNO. It features a disubstituted benzene ring, where a bromine atom is located at the 2-position and a benzyloxy group at the 5-position. The presence of these substituents contributes to the compound's unique electronic properties, making it a valuable intermediate in organic synthesis. The benzyloxy group acts as a protecting group that can be selectively removed, while the bromine atom can participate in various nucleophilic substitution reactions, enhancing its reactivity and potential applications in chemical synthesis .

Currently, there is no documented information regarding a specific mechanism of action for 5-(benzyloxy)-2-bromoaniline.

- Wear gloves, safety glasses, and a lab coat to minimize skin and eye contact.

- Work in a well-ventilated fume hood.

- Avoid inhalation of dust or vapors.

- Dispose of waste according to institutional guidelines for hazardous materials.

- Nucleophilic Substitution Reactions: The bromine atom can be displaced by strong nucleophiles in reactions such as S_NAr (nucleophilic aromatic substitution), allowing for the introduction of various functional groups at the 2-position of the benzene ring.

- Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or enamines, respectively.

- Deprotection Reactions: The benzyloxy group can be cleaved under acidic or basic conditions, yielding 2-bromoaniline, which can serve as a precursor for further functionalization.

The synthesis of 5-(benzyloxy)-2-bromoaniline typically involves several key steps:

- Starting Material: The synthesis often begins with 2-amino-5-benzyloxyphenol.

- Diazotization: This intermediate undergoes diazotization to form a diazonium salt.

- Bromination: The diazonium salt is then treated with cuprous bromide to introduce the bromine atom at the 2-position of the aromatic ring .

This method highlights the compound's role as an intermediate in more complex organic syntheses.

5-(Benzyloxy)-2-bromoaniline has potential applications in various fields:

- Organic Synthesis: Its unique structure makes it a valuable intermediate for synthesizing more complex organic molecules and pharmaceuticals.

- Material Science: The compound may also find applications in developing new materials due to its reactive functional groups .

- Chemical Research: Researchers may utilize this compound to explore new

While specific interaction studies involving 5-(benzyloxy)-2-bromoaniline are not extensively documented, its structural features suggest that it could interact with various biological targets through its amine and bromo groups. Future studies may focus on elucidating these interactions and their implications for drug development or other applications .

Several compounds share structural similarities with 5-(benzyloxy)-2-bromoaniline. Here are some notable examples:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-(Benzyloxy)-2-bromoaniline | Bromine at the 2-position; benzyloxy group at the 4-position | Different substitution pattern affects reactivity and applications |

| 2-Bromoaniline | Bromine at the 2-position; no benzyloxy group | Lacks protective benzyloxy group, affecting reactivity |

| 4-Bromoaniline | Bromine at the 4-position; no benzyloxy group | Different positioning of bromine alters properties |

| 5-(Methoxy)-2-bromoaniline | Methoxy instead of benzyloxy group | Methoxy group offers different electronic properties compared to benzyloxy |

| 4-(Benzyloxy)aniline | Benzyloxy group present; lacks bromination | Provides insights into reactivity without halogen influence |

The uniqueness of 5-(benzyloxy)-2-bromoaniline lies in its combination of both a reactive bromo substituent and a protective benzyloxy group, which together enhance its versatility in synthetic applications and potential biological interactions .